2-Amino-2-methyl-1-propanol
Overview
Description
2-Amino-2-methyl-1-propanol: is an organic compound with the molecular formula C₄H₁₁NO . It is a colorless liquid at room temperature and is known for its weak basicity. This compound is commonly used in various industrial applications, including as a buffering agent, a surfactant, and an intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
2-Amino-2-methyl-1-propanol (AMP) is a sterically hindered amine . It is primarily used as an acid gas treating solvent to remove CO2 and H2S from gas streams by absorption . It is also used as a reagent in the synthesis of a fluorophore, silicon-rhodamine dye, for bioimaging .
Mode of Action
The mode of action of AMP is primarily through its interaction with CO2 and H2S gases. As a typical amine, it is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants . It is also a precursor to oxazolines via its reaction with acyl chlorides .
Biochemical Pathways
The biochemical pathways of AMP involve the absorption of CO2 and H2S gases. The OH-initiated degradation of AMP was investigated in a large atmospheric simulation chamber . The theoretical calculations predict that the AMP + OH reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .
Pharmacokinetics
It is known that the compound has a vapor pressure of less than 1 mmhg at 25 °c , indicating that it is relatively non-volatile. This property may impact its bioavailability.
Result of Action
The result of AMP’s action is the removal of CO2 and H2S gases from gas streams. This is achieved through the absorption of these gases, leading to their capture and removal . In addition, the compound is used in the synthesis of a fluorophore, silicon-rhodamine dye, for bioimaging .
Action Environment
The action of AMP is influenced by environmental factors. For instance, the OH-initiated degradation of AMP was studied under simulated atmospheric conditions . The compound is expected to result in AMP emission and secondary products formation in the atmosphere . Furthermore, the Environmental Protection Agency (EPA) has identified AMP as a chemical compound that will no longer be regulated as a volatile organic compound (VOC) under the Clean Air Act .
Biochemical Analysis
Biochemical Properties
2-Amino-2-methyl-1-propanol is a sterically hindered amine that exhibits a much higher CO2 absorption rate relative to tertiary amine diethylethanolamine (DEEA), while both yield bicarbonate as a major product in aqueous solution . This suggests that this compound can interact with enzymes and proteins involved in CO2 absorption and bicarbonate production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CO2. Theoretical calculations predict that the reaction of this compound with CO2 proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the OH-initiated degradation of this compound was investigated in a large atmospheric simulation chamber . The degradation process showed that this compound has a high stability, with minor amounts of the gas-phase degradation products detected in the particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methyl-1-propanol can be achieved through several methods. One common method involves the reaction of isobutene , chlorine , and methyl cyanide . The process includes the following steps :
- Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
- Hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
- Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as mentioned above. The process is favored due to its cost-effectiveness, high product purity, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-1-propanol undergoes various chemical reactions, including:
Substitution: It can react with acyl chlorides to form oxazolines.
Condensation: The compound can undergo condensation reactions with formaldehyde to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like nitric acid.
Substitution: Acyl chlorides are commonly used in substitution reactions.
Condensation: Formaldehyde is used in condensation reactions.
Major Products Formed:
Oxidation: 2-amino-2-methylpropanal, acetamide, formaldehyde.
Substitution: Oxazolines.
Condensation: Complex molecules formed from the reaction with formaldehyde.
Scientific Research Applications
2-Amino-2-methyl-1-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Monoethanolamine (MEA): Used in similar applications but has higher regeneration energy consumption.
Methyl diethanolamine (MDEA): Another amine used for gas treatment but with different absorption characteristics.
Uniqueness: 2-Amino-2-methyl-1-propanol is unique due to its steric hindrance, which provides it with a higher absorption capacity and lower regeneration energy consumption compared to other amines .
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
CBTVGIZVANVGBH-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H11NO, Array | |
Record name | 2-AMINO-2-METHYL-1-PROPANOL | |
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Related CAS |
3207-12-3 (hydrochloride), 62512-11-2 (mesylate), 67952-40-3 (nitrate salt), 68298-05-5 (tosylate) | |
Record name | 2-Amino-2-methylpropanol | |
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DSSTOX Substance ID |
DTXSID8027032 | |
Record name | 2-Amino-2-methylpropan-1-ol | |
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Molecular Weight |
89.14 g/mol | |
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Physical Description |
2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals., Liquid, Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline], CRYSTALS OR COLOURLESS LIQUID., A clear light colored liquid. | |
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Boiling Point |
329 °F at 760 mmHg (99+% compound) (USCG, 1999), 165 °C @ 760 MM HG, 165 °C, 329 °F | |
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Flash Point |
153 °F (USCG, 1999), 67 °C, 67 °C CC, 67 °C c.c., 153 °F | |
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Solubility |
MISCIBLE WITH WATER; SOL IN ALCOHOLS, Solubility in water: miscible | |
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Density |
0.935 (USCG, 1999) - Less dense than water; will float, 0.934 @ 20 °C/20 °C, 0.93 g/cm³, 0.935 | |
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Vapor Density |
3.0 (AIR= 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
1.0 [mmHg], Vapor pressure, Pa at 20 °C: 133 | |
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Color/Form |
CRYSTALLINE MASS | |
CAS No. |
124-68-5 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-AMINO-2-METHYLPROPANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/823 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
89.6 °F (USCG, 1999), 31 °C, 89.6 °F | |
Record name | 2-AMINO-2-METHYL-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-AMINO-2-METHYLPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-AMINO-2-METHYLPROPANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/823 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What makes 2-amino-2-methyl-1-propanol (AMP) a suitable candidate for carbon dioxide (CO2) capture?
A1: AMP demonstrates a high absorption capacity for CO2, making it a viable option for capturing CO2 from industrial emissions. [, , ] The reaction between AMP and CO2 primarily leads to the formation of AMP carbamate, which can be further converted to bicarbonate. [, , , ] This reversible reaction allows for the capture and release of CO2, making AMP a potentially reusable absorbent. [, ]
Q2: How does the CO2 absorption capacity of AMP compare to other amines, such as monoethanolamine (MEA)?
A2: While both AMP and MEA are effective for CO2 capture, AMP exhibits some advantages. Research suggests that AMP generally exhibits a lower heat of absorption compared to MEA, potentially leading to reduced energy consumption during the regeneration process. [] AMP systems also tend to be less corrosive to carbon steel compared to MEA systems, although corrosion control measures are still necessary. []
Q3: What is the role of piperazine (PZ) in enhancing the CO2 absorption capacity of AMP?
A3: Studies have shown that the addition of PZ to AMP solutions can significantly enhance the absorption rate and capacity of CO2. [, ] This improvement is attributed to the rapid reaction of PZ with CO2, forming reaction intermediates that subsequently react with AMP to regenerate PZ and form AMP carbamate. []
Q4: How does the solvent system affect the CO2 absorption performance of AMP?
A4: Research indicates that replacing water with organic solvents, like ethanol, can enhance the CO2 absorption capacity and regeneration efficiency of AMP. [] For instance, a mixture of triethylene tetramine (TETA) and AMP dissolved in ethanol demonstrated higher absorption loading and regeneration efficiency compared to the same mixture in water. []
Q5: What are the challenges associated with using AMP for CO2 capture?
A5: One major challenge is the thermal degradation of AMP, which can lead to the formation of 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) and other byproducts. [] This degradation reduces the efficiency of the CO2 capture process and raises environmental concerns.
Q6: How can the thermal degradation of AMP be mitigated?
A6: Current research suggests that optimizing the operating temperature and amine concentration during the CO2 capture process can help mitigate AMP degradation. [] Additionally, exploring alternative solvents and additives that enhance AMP stability is crucial for improving the long-term performance of AMP-based CO2 capture technologies.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of AMP is C4H11NO, and its molecular weight is 89.14 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize AMP and its interactions with CO2?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is extensively used to identify and quantify AMP, its carbamate, and other reaction products formed during CO2 absorption. [, , ] Fourier Transform Infrared (FTIR) spectroscopy can also provide valuable information about the functional groups present in AMP and its derivatives. [, ]
Q9: What are the typical densities and viscosities of aqueous AMP solutions?
A9: The densities and viscosities of aqueous AMP solutions vary with temperature and amine concentration. [, , , ] Several studies have reported experimental data and developed correlations to predict these properties, which are crucial for designing CO2 capture processes. [, , , ]
Q10: How does the addition of other amines, such as PZ or N-methyldiethanolamine (MDEA), affect the density and viscosity of aqueous AMP solutions?
A10: Studies have investigated the density and viscosity of ternary mixtures containing AMP, water, and other amines like PZ or MDEA. [, ] These studies provide valuable data for understanding the physical properties of blended amine systems used in CO2 capture.
Q11: What are some effective corrosion inhibitors for AMP-based CO2 capture systems?
A11: Research has identified sodium metavanadate (NaVO3) and sodium sulfite (Na2SO3) as effective corrosion inhibitors in AMP solutions, providing over 90% protection efficiency. [] Further research is necessary to explore other potential inhibitors and optimize their concentrations for maximum corrosion protection.
Q12: What are some other applications of this compound (AMP)?
A12: Beyond its use in CO2 capture, AMP finds applications in various fields:
- Synthesis of Biodegradable Polymers: AMP is used as a monomer in the synthesis of biodegradable polymers, such as polyaspartic acid/AMP graft copolymers. These copolymers exhibit excellent scale and corrosion inhibition properties, making them valuable for industrial water treatment. []
- Preparation of Isopimaric Acid: AMP plays a crucial role in isolating and purifying isopimaric acid from natural sources like pine rosin. Its selective crystallization ability toward isopimaric acid allows for efficient separation and purification processes. []
- Buffer in Biochemical Assays: Despite some reported issues with impurities in specific lots, AMP has been used as a buffer in biochemical assays, including those for alkaline phosphatase activity. [, , ]
- Emulsion Paints: AMP is used as an additive in the formulation of environment-friendly emulsion paints, contributing to mold-proof, alkali-resistant, and high-performance coatings. []
Q13: Have there been any computational studies on the CO2 absorption mechanism of AMP?
A13: Yes, density functional theory (DFT) calculations have been employed to study the CO2 absorption mechanism of AMP in aqueous solutions. [] These studies provide molecular-level insights into the reaction pathways, intermediates, and transition states involved in the formation of carbamate and bicarbonate. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.